Cas no 66894-06-2 (2-Propenal, 3-(2-nitrophenyl)-, (2E)-)

2-Propenal, 3-(2-nitrophenyl)-, (2E)- structure
66894-06-2 structure
Product Name:2-Propenal, 3-(2-nitrophenyl)-, (2E)-
CAS No:66894-06-2
MF:C9H7NO3
MW:177.156782388687
MDL:MFCD00007188
CID:395607
PubChem ID:24897505
Update Time:2025-04-19

2-Propenal, 3-(2-nitrophenyl)-, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenal, 3-(2-nitrophenyl)-, (2E)-
    • 2-NITROCINNAMALDEHYDE
    • TRANS-2-NITROCINNAMALDEHYDE
    • 2'-NITROCINNAMALDEHYDE
    • 2-NITROPHENYLACROLEIN
    • 2-NITROPHENYLACRYLALDEHYDE
    • O-NITROCINNAMALDEHYDE
    • NCGC00340914-01
    • 3-(2-nitrophenyl)prop-2-enal
    • EN300-17903
    • EN300-7405166
    • 2-Propenal, 3-(2-nitrophenyl)-
    • 72Y4RH8QTA
    • MFCD00007188
    • CS-0109978
    • NSC 28458
    • (E)-2-Nitrocinnamaldehyde
    • (2E)-3-(2-Nitrophenyl)-2-propenal #
    • AS-47371
    • A808539
    • UNII-72Y4RH8QTA
    • (2E)-3-(2-Nitrophenyl)-2-propenal
    • NS00044880
    • 66894-06-2
    • trans-o-Nitrocinnamaldehyde
    • CHEMBL53723
    • (2e)-3-(2-nitrophenyl)acrylaldehyde
    • 3-(2-Nitrophenyl)-2-propenal
    • 2-Propenal, 3-(2-nitrophenyl)-, (E)-
    • NSC-28458
    • 2-Propenal,3-(2-nitrophenyl)-
    • AKOS000119688
    • CS-0356562
    • AB01333489-02
    • 1466-88-2
    • Z2311719610
    • (E)-3-(2-nitrophenyl)-acrylaldehyde
    • SCHEMBL446484
    • (2E)-3-(2-nitrophenyl)prop-2-enal
    • 3-(2-nitrophenyl)acrylaldehyde
    • 2-Nitrocinnamaldehyde pound not predominantly trans
    • NSC28458
    • Cinnamaldehyde, o-nitro-
    • AM85593
    • InChI=1/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3
    • EINECS 215-988-0
    • trans-3-(2-Nitrophenyl)-2-propenal
    • 2-Nitro-trans-cinnamaldehyde
    • CCRIS 3775
    • (E)-3-(2-nitrophenyl)acrylaldehyde
    • F13471
    • Q4596908
    • N0611
    • (E)-3-(2-nitrophenyl)-2-propenal
    • (E)-3-(2-nitrophenyl)prop-2-enal
    • trans-2-Nitrocinnamaldehyde, 97%
    • J-500754
    • AS-60188
    • BBL023054
    • STK062853
    • MDL: MFCD00007188
    • Inchi: 1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3+
    • InChI Key: VMSMELHEXDVEDE-HWKANZROSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1/C=C/C=O)=O

Computed Properties

  • Exact Mass: 177.04300
  • Monoisotopic Mass: 177.042593085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 62.9Ų

Experimental Properties

  • Color/Form: Pale yellow crystal
  • Melting Point: 127-129 °C (lit.)
  • PSA: 62.89000
  • LogP: 2.33010
  • Solubility: Not available

2-Propenal, 3-(2-nitrophenyl)-, (2E)- Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H317-H319
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/38-43
  • Safety Instruction: 26-36/37
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C

2-Propenal, 3-(2-nitrophenyl)-, (2E)- Pricemore >>

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Enamine
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Enamine
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